molecular formula C12H23NO3 B6258014 tert-butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate CAS No. 1496191-76-4

tert-butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate

Cat. No.: B6258014
CAS No.: 1496191-76-4
M. Wt: 229.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a tert-butyl group, a cyclopentyl ring, and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate typically involves the following steps:

    Formation of the cyclopentyl intermediate: The starting material, cyclopentanol, is reacted with formaldehyde under acidic conditions to form 2-(hydroxymethyl)cyclopentanol.

    Protection of the hydroxyl group: The hydroxyl group of 2-(hydroxymethyl)cyclopentanol is protected using a tert-butyl carbamate protecting group. This is achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Formation of the final product: The protected intermediate is then subjected to a nucleophilic substitution reaction with methylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanisms of carbamate hydrolysis and other related biochemical processes.

Medicine

In medicine, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active pharmaceutical agents. The carbamate group can be hydrolyzed to release the active drug in a controlled manner.

Industry

In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate involves the hydrolysis of the carbamate group. This hydrolysis is typically catalyzed by enzymes such as esterases or amidases. The hydrolysis reaction releases the active hydroxymethylcyclopentylmethylamine, which can interact with specific molecular targets in the body. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    tert-Butyl N-{[2-(hydroxymethyl)cyclopropyl]methyl}carbamate: Similar structure but with a cyclopropyl ring instead of a cyclopentyl ring.

    tert-Butyl N-{[2-(hydroxymethyl)cyclobutyl]methyl}carbamate: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.

Uniqueness

The uniqueness of tert-butyl N-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate lies in its cyclopentyl ring, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its cyclohexyl, cyclopropyl, and cyclobutyl analogs.

Properties

CAS No.

1496191-76-4

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.